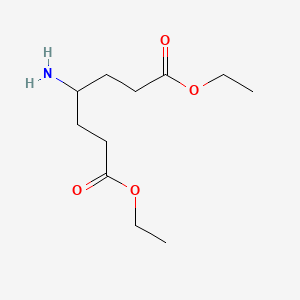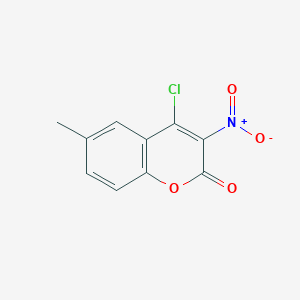
Diethyl 4-aminoheptanedioate
Overview
Description
Diethyl 4-aminoheptanedioate is an organic molecule used in various scientific experiments. It has a molecular formula of C11H21NO4 and a molecular weight of 231.29 .
Molecular Structure Analysis
The molecular structure of Diethyl 4-aminoheptanedioate consists of 11 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact spatial arrangement of these atoms would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of Diethyl 4-aminoheptanedioate can be inferred from its molecular structure. It has a molecular weight of 231.29 . Detailed properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Cyclocondensation Products : Diethyl 4-aminoheptanedioate derivatives have been involved in reactions with polyfunctional amines to afford bicyclic and tricyclic compounds, suggesting their utility in constructing complex molecular architectures for various chemical applications (Winnik, 1995).
- Asymmetric Synthesis : These compounds have also been used in the asymmetric synthesis of ethyl d-ido-4-heptulosuronate derivatives, showcasing their potential in enantioselective organic synthesis (Lemaire-Audoire & Vogel, 1999).
Medicinal Chemistry and Pharmacology
- α-Glucosidase Inhibitors : Novel diethyl phosphonate compounds synthesized from diethyl 4-aminoheptanedioate analogs have shown strong α-glucosidase inhibitory activity, indicating their potential as therapeutic agents for diabetes and related metabolic disorders (Shaik et al., 2020).
- Antibacterial Activity : Diethyl 1-((4-Methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate, a compound synthesized from diethyl 4-aminoheptanedioate, has demonstrated bactericidal effects against both Gram-positive and Gram-negative bacteria, highlighting its potential in developing new antibacterial agents (Boukhssas et al., 2017).
Materials Science and Corrosion Inhibition
- Corrosion Inhibitors : Phosphonate derivatives of diethyl 4-aminoheptanedioate have been studied for their inhibition effects on mild steel corrosion, suggesting their application in industrial settings to protect metals from acidic environments (Gupta et al., 2017).
properties
IUPAC Name |
diethyl 4-aminoheptanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-3-15-10(13)7-5-9(12)6-8-11(14)16-4-2/h9H,3-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZQWYOOJPFYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(CCC(=O)OCC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-aminoheptanedioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Amino-2-[(3,4-dihydroxyphenyl)methyl]-3,3,3-trifluoropropanoic acid](/img/structure/B3043097.png)


